molecular formula C10H10BrNO2 B13201750 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13201750
M. Wt: 256.10 g/mol
InChI Key: KKEAYVMAALFLBK-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound that features a bromine atom, a hydroxyazetidine ring, and a benzaldehyde group

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine ring and benzaldehyde group can interact with enzymes or receptors, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyazetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2

InChI Key

KKEAYVMAALFLBK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC(=C2)Br)C=O)O

Origin of Product

United States

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